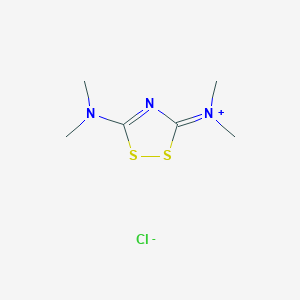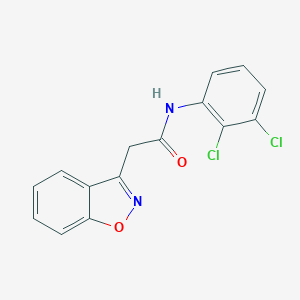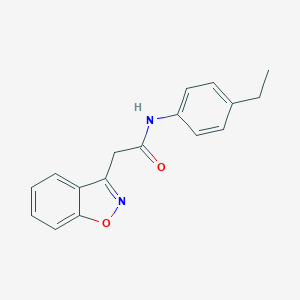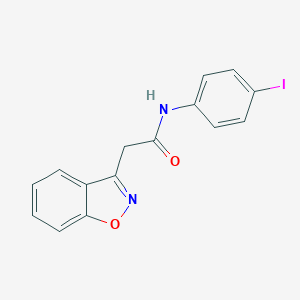
Bis(dimethylamino)dithiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dimethylamino)dithiazolium (BDT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDT is a heterocyclic compound that consists of two dimethylamino groups and a dithiazolium ring. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Bis(dimethylamino)dithiazolium has been studied for its potential applications in various fields, including organic electronics, catalysis, and biomedicine. In organic electronics, Bis(dimethylamino)dithiazolium has been used as a building block for the development of organic semiconductors. In catalysis, Bis(dimethylamino)dithiazolium has been used as a ligand for the synthesis of metal complexes that exhibit catalytic activity. In biomedicine, Bis(dimethylamino)dithiazolium has been studied for its potential applications as an antitumor agent and as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of Bis(dimethylamino)dithiazolium is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as proteins and nucleic acids. Bis(dimethylamino)dithiazolium has been shown to bind to DNA and inhibit its replication, which may contribute to its potential antitumor activity. Bis(dimethylamino)dithiazolium has also been shown to interact with proteins and alter their function, which may contribute to its potential use as a fluorescent probe for imaging applications.
Biochemical and Physiological Effects:
Bis(dimethylamino)dithiazolium has been shown to exhibit antitumor activity in vitro and in vivo, although the exact mechanism of action is not fully understood. Bis(dimethylamino)dithiazolium has also been shown to exhibit fluorescent properties, which makes it a potential candidate for imaging applications. Additionally, Bis(dimethylamino)dithiazolium has been shown to exhibit catalytic activity when used as a ligand for metal complexes.
Advantages and Limitations for Lab Experiments
Bis(dimethylamino)dithiazolium has several advantages for use in lab experiments, including its high yield of synthesis, its potential antitumor activity, and its fluorescent properties. However, Bis(dimethylamino)dithiazolium also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Bis(dimethylamino)dithiazolium, including the development of new synthesis methods, the investigation of its potential applications in catalysis and biomedicine, and the exploration of its mechanism of action. Additionally, further studies are needed to fully understand the toxicity and safety profile of Bis(dimethylamino)dithiazolium, as well as its potential limitations and challenges in different applications.
Conclusion:
In conclusion, Bis(dimethylamino)dithiazolium is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively. Bis(dimethylamino)dithiazolium has several advantages for use in lab experiments, including its potential antitumor activity and fluorescent properties. However, further studies are needed to fully understand its toxicity and safety profile, as well as its potential limitations and challenges in different applications. Overall, Bis(dimethylamino)dithiazolium is a promising compound that has the potential to contribute to the development of new technologies and therapies in different fields.
Synthesis Methods
The synthesis of Bis(dimethylamino)dithiazolium can be achieved using different methods, including the reaction of 2,5-dimercapto-1,3,4-thiadiazole with dimethylamine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with dimethyl sulfate in the presence of a base. The yield of the synthesis reaction is typically high, and the purity of the compound can be improved using different purification techniques.
properties
CAS RN |
1007-22-3 |
|---|---|
Molecular Formula |
C6H12ClN3S2 |
Molecular Weight |
225.8 g/mol |
IUPAC Name |
[5-(dimethylamino)-1,2,4-dithiazol-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C6H12N3S2.ClH/c1-8(2)5-7-6(9(3)4)11-10-5;/h1-4H3;1H/q+1;/p-1 |
InChI Key |
RVPKCCDBCDGECU-UHFFFAOYSA-M |
SMILES |
CN(C)C1=NC(=[N+](C)C)SS1.[Cl-] |
Canonical SMILES |
CN(C)C1=NC(=[N+](C)C)SS1.[Cl-] |
Related CAS |
15005-65-9 (sulfate) |
synonyms |
is(dimethylamino)dithiazolium bis(dimethylamino)dithiazolium bromide bis(dimethylamino)dithiazolium chloride bis(dimethylamino)dithiazolium iodide bis(dimethylamino)dithiazolium sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229869.png)



![4-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229876.png)


![2-(1,2-benzisoxazol-3-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B229904.png)





